molecular formula C9H9NO5 B068393 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol CAS No. 159873-64-0

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Cat. No.: B068393
CAS No.: 159873-64-0
M. Wt: 211.17 g/mol
InChI Key: UHJMDARCOIYCHL-UHFFFAOYSA-N
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Description

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an ethanol moiety.

Scientific Research Applications

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol can be synthesized through several synthetic routes. One common method involves the nitration of benzo[d][1,3]dioxole, followed by the reduction of the nitro group to form the corresponding amine. This amine is then subjected to an oxidation reaction to yield the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.

    5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Contains a methoxy group instead of an ethanol group.

Uniqueness

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and ethanol groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMDARCOIYCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448825
Record name 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159873-64-0
Record name 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (10 g; 0.27 mol) was added slowly to a cold, stirring suspension of 53 g (0.25 mol) of 4,5-methylenedioxy-2-nitroacetophenone in 400 mL methanol. The temperature was kept below 10° C. by slow addition of the NaBH4 and external cooling with an ice bath. Stirring was continued at ambient temperature for another two hours, at which time TLC (CH2Cl2) indicated complete conversion of the ketone. The mixture was poured into one liter of ice-water and the resulting suspension was neutralized with ammonium chloride and then extracted three times with 400 mL CH2Cl2 or EtOAc (the product can be collected by filtration and washed at this point, but it is somewhat soluble in water and this results in a yield of only ˜60%). The combined organic extracts were washed with brine, then dried with MgSO4 and evaporated. The crude product was purified from the main byproduct by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml) and then precipitating it by slowly adding hexane (1000 ml) while stirring (yield 51 g; 80% overall). It can also be recrystallized (e.g., toluene-hexane), but this reduces the yield.
Quantity
10 g
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reactant
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53 g
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400 mL
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solvent
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ketone
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[Compound]
Name
ice water
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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